molecular formula C18H20N2O3S B13366309 [2-Oxo-2-(3-phenylpropylamino)ethyl] 2-methylsulfanylpyridine-3-carboxylate CAS No. 728905-91-7

[2-Oxo-2-(3-phenylpropylamino)ethyl] 2-methylsulfanylpyridine-3-carboxylate

Cat. No.: B13366309
CAS No.: 728905-91-7
M. Wt: 344.4 g/mol
InChI Key: NJHGJWCZAHNJDM-UHFFFAOYSA-N
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Description

2-Oxo-2-((3-phenylpropyl)amino)ethyl 2-(methylthio)nicotinate is a complex organic compound with a unique structure that combines a nicotinate ester with a phenylpropylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-((3-phenylpropyl)amino)ethyl 2-(methylthio)nicotinate typically involves multiple steps, starting with the preparation of the nicotinate ester This can be achieved through esterification reactions involving nicotinic acid and appropriate alcohols under acidic conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-((3-phenylpropyl)amino)ethyl 2-(methylthio)nicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

2-Oxo-2-((3-phenylpropyl)amino)ethyl 2-(methylthio)nicotinate has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may have potential as a biochemical probe or in the study of enzyme interactions.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: It could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Oxo-2-((3-phenylpropyl)amino)ethyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets. The phenylpropylamino group may interact with enzymes or receptors, modulating their activity. The nicotinate ester could facilitate cellular uptake or influence metabolic pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxo-2-((3-phenylpropyl)amino)ethyl 2-(trifluoromethyl)nicotinate
  • 2-Oxo-2-((3-phenylpropyl)amino)ethyl 2-(methylthio)benzoate

Uniqueness

2-Oxo-2-((3-phenylpropyl)amino)ethyl 2-(methylthio)nicotinate is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Compared to similar compounds, it may offer advantages in terms of reactivity, stability, or biological activity.

This detailed article provides a comprehensive overview of 2-Oxo-2-((3-phenylpropyl)amino)ethyl 2-(methylthio)nicotinate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

728905-91-7

Molecular Formula

C18H20N2O3S

Molecular Weight

344.4 g/mol

IUPAC Name

[2-oxo-2-(3-phenylpropylamino)ethyl] 2-methylsulfanylpyridine-3-carboxylate

InChI

InChI=1S/C18H20N2O3S/c1-24-17-15(10-6-12-20-17)18(22)23-13-16(21)19-11-5-9-14-7-3-2-4-8-14/h2-4,6-8,10,12H,5,9,11,13H2,1H3,(H,19,21)

InChI Key

NJHGJWCZAHNJDM-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)OCC(=O)NCCCC2=CC=CC=C2

solubility

20.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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